![molecular formula C15H16N4O2 B2694659 5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one CAS No. 2320380-78-5](/img/structure/B2694659.png)
5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound featuring a pyrrolo[3,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the condensation of pyrrolo[3,4-b]pyridine derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one typically involves multicomponent reactions that integrate pyrrole derivatives and dihydropyrimidinones. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity against a range of pathogens. For instance:
- Bacterial Activity : Studies have shown efficacy against Staphylococcus aureus and Escherichia coli, using disc diffusion methods to assess antimicrobial potency.
- Fungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans, indicating its potential use in treating fungal infections.
Anticancer Activity
Emerging studies suggest that derivatives of this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Potential Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer drugs.
- Agricultural Chemistry : Its antimicrobial properties could be explored for developing agricultural fungicides or bactericides.
- Biochemical Research : Utilized as a tool compound to study specific biological pathways or disease mechanisms.
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. demonstrated the synthesis of related compounds and evaluated their antimicrobial activity against standard strains using the disc diffusion method. The results indicated that certain derivatives exhibited significant antibacterial effects comparable to established antibiotics .
Case Study 2: Anticancer Potential
Research published in a peer-reviewed journal highlighted the anticancer effects of similar pyrimidine derivatives on various cancer cell lines. The study reported that these compounds induced apoptosis and inhibited cell proliferation effectively .
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one:
Other Pyrrolo[3,4-b]pyridine Derivatives: Similar compounds with variations in functional groups and substituents.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5,6-Dimethyl-3-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives and features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C16H18N4O2, and its structural representation can be summarized as follows:
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes linked to inflammatory processes. For instance, it acts as an inhibitor of myeloperoxidase (MPO), which is implicated in neuroinflammatory disorders .
- Antioxidant Properties : Studies have suggested that similar compounds in this class possess antioxidant activities that may protect cells from oxidative stress .
- Antimicrobial Activity : There is emerging evidence supporting the antimicrobial properties of pyrimidine derivatives, indicating potential applications in treating bacterial infections.
Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibits myeloperoxidase (MPO) | |
Antioxidant | Reduces oxidative stress | |
Antimicrobial | Exhibits activity against certain bacteria |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related derivatives:
- Neuroinflammatory Disorders : A study highlighted the role of MPO inhibitors in reducing neuroinflammation. The compound's ability to inhibit MPO suggests it could be beneficial in treating conditions like Alzheimer's disease or multiple sclerosis .
- Oxidative Stress : Research has demonstrated that pyrimidine derivatives can scavenge free radicals effectively, thereby mitigating oxidative damage in cellular models. This property is crucial for developing therapies aimed at age-related diseases .
- Antimicrobial Testing : In vitro studies have shown that compounds similar to this compound possess significant antimicrobial properties against a range of pathogens including Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
3-[2-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-11(2)17-9-19(15(10)21)8-14(20)18-6-12-4-3-5-16-13(12)7-18/h3-5,9H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFJVMYGWRNACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC3=C(C2)N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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